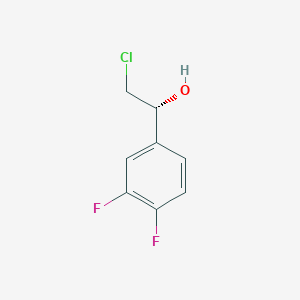

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol

Description

Properties

IUPAC Name |

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1,2-difluorobenzene (0.85 mol) is added dropwise to a mixture of chloroacetyl chloride (1 mol) and AlCl₃ (1 mol) in DCM at reflux under nitrogen. After 3 hours, the reaction is quenched with ice water, and the organic layer is extracted, washed, and dried to yield the ketone with 98% purity (Table 1). Key advantages include high regioselectivity due to the electron-donating effects of fluorine substituents and the use of DCM, which facilitates easy separation.

Table 1: Friedel-Crafts Synthesis of 2-Chloro-1-(3,4-Difluorophenyl)Ethanone

| Reactant | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1,2-Difluorobenzene | AlCl₃ | DCM | Reflux | 3 h | 98% |

Enantioselective Reduction to (1R)-2-Chloro-1-(3,4-Difluorophenyl)Ethanol

The ketone intermediate is reduced to the chiral alcohol using catalytic hydrogen transfer (CHT) reactions. Patent CN107641072B discloses a robust method employing rhodium (Rh) or iridium (Ir) complexes with formic acid-triethylamine as a hydrogen donor, achieving e.e. values >97%.

Catalytic Systems and Mechanistic Insights

The catalyst, typically a cyclopentadienyl-metal complex (e.g., [CpRhCl₂]₂ or [CpIrCl₂]₂), enables asymmetric transfer hydrogenation via a six-membered transition state, where formic acid serves as the hydrogen source. Triethylamine acts as a base, facilitating the decomposition of formic acid into CO₂ and H₂. This method avoids high-pressure H₂ gas, enhancing operational safety.

Table 2: Catalytic Asymmetric Reduction Conditions and Outcomes

Solvent and Temperature Effects

-

Toluene vs. Dichloromethane : Toluene at reflux (110°C) yields marginally higher e.e. (98.3%) compared to DCM at 30°C (98.0%), likely due to improved catalyst stability at elevated temperatures.

-

Aqueous Systems : Example 4 demonstrates the feasibility of using water as a solvent with sodium formate, achieving 66% yield and 98.0% e.e., highlighting environmental benefits.

Scale-Up and Industrial Adaptability

The patent emphasizes scalability, with Example 1 processing 38 g of ketone to produce 26.9 g of alcohol (70% yield). Silica gel chromatography (petroleum ether:ethyl acetate = 10:1) ensures high purity, though industrial applications may substitute this with crystallization for cost efficiency.

Alternative Methodologies and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (1R)-2-chloro-1-(3,4-difluorophenyl)ethane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: (1R)-2-chloro-1-(3,4-difluorophenyl)ethanone.

Reduction: (1R)-2-chloro-1-(3,4-difluorophenyl)ethane.

Substitution: Corresponding amines or thiols depending on the nucleophile used.

Scientific Research Applications

Intermediate for Drug Synthesis

One of the primary applications of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is as an intermediate in the synthesis of ticagrelor, a novel antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome. The compound is synthesized from 2-chloro-1-(3,4-difluorophenyl) ethanone through various reduction methods, including enzymatic and catalytic processes .

Case Study: Ticagrelor Synthesis

- Synthesis Method : The compound is synthesized using a chiral catalyst system that enhances the yield and purity of the product.

- Efficiency : The enzymatic reduction method allows for high substrate conversion rates (up to 99.96%) and achieves optical purity (ee value of 100%) for the final product .

Synthetic Methodologies

Another method involves catalytic hydrogen transfer using metal catalysts such as rhodium or iridium in combination with formic acid as a hydrogen donor. This approach has shown promise in reducing costs and improving efficiency compared to traditional methods that require expensive reagents .

Toxicological Considerations

While this compound has significant applications, it is essential to consider its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation . Safety protocols must be adhered to during handling and synthesis.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets, influencing pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 2. Comparison of Chloro-Alcohol Intermediates

Biological Activity

(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a chiral organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chlorinated structure, which influences its reactivity and interactions within biological systems. It is often utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiplatelet medications like Ticagrelor. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₈ClF₂O

- Molecular Weight : 192.6 g/mol

- Structure : The compound features a chloro group and a difluorophenyl moiety, which contribute to its unique chemical properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activities. Studies have shown that chlorinated phenolic compounds often display enhanced antimicrobial effects due to their ability to disrupt microbial membranes.

- Anti-inflammatory Properties : Compounds with similar structures have been associated with anti-inflammatory effects. The presence of halogen substituents can modulate the inflammatory response by influencing signaling pathways.

- Enzyme Interaction : The compound's ability to interact with specific enzymes or receptors is being investigated for its implications in drug design. Research into its binding affinity and metabolic pathways is ongoing, which could elucidate its therapeutic potential.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

-

Chiral HPLC Method : Utilizing chiral high-performance liquid chromatography (HPLC) techniques to achieve high enantiomeric excess (ee) values.

- Table 1: Reducing Agents and ee Values

Numbering Reducing Agent ee Values (%) 1 Borane-dimethyl sulfide 98 2 Borane-tetrahydrofuran 99 3 Borane-N,N-diethylaniline 93 - Biocatalytic Reduction : Employing ketoreductases for the asymmetric reduction of precursors to yield this compound with high purity and yield.

Case Studies

A review of recent studies highlights the importance of this compound in various applications:

- Study on Antiplatelet Activity : Research has focused on the synthesis of Ticagrelor using this compound as an intermediate. The study demonstrated that modifications in the synthesis pathway could enhance the efficacy of Ticagrelor in preventing thrombotic events.

- Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant inhibitory effect, particularly against Gram-positive bacteria.

Q & A

Q. What are the primary synthetic routes for (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol?

The compound is synthesized via two main approaches:

- Chemical Reduction : Asymmetric reduction of the ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata). However, this method often requires stringent conditions and yields moderate enantiomeric excess (ee) .

- Biocatalytic Reduction : Enzymatic reduction using ketoreductases (KREDs) or engineered alcohol dehydrogenases (ADHs). For the (S)-enantiomer, KREDs like ChKRED20 achieve >99% ee . For the (R)-enantiomer, researchers must screen ADHs with inverted stereoselectivity or engineer existing enzymes (e.g., via site-directed mutagenesis) .

Q. How is stereoselectivity achieved in biocatalytic reductions?

Stereoselectivity is controlled by enzyme-substrate interactions. For example:

- KRED Screening : ChKRED20 from Chryseobacterium sp. CA49 selectively reduces the ketone to the (S)-alcohol via precise positioning of the substrate in the active site .

- ADH Engineering : Mutagenesis at plasticity sites (e.g., LkADH variant S96Y/L199W) introduces steric hindrance or π-π interactions to favor the desired enantiomer . For the (R)-form, residues like Q237V/I291F in ADHs may reverse selectivity .

Q. What analytical methods confirm enantiomeric purity?

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane:isopropanol mobile phases. Retention times are compared to racemic standards .

- Polarimetry : Measures optical rotation ([α]D) against a pure enantiomer reference.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of peaks for enantiomers in ¹H/¹³C NMR .

Advanced Research Questions

Q. How can substrate inhibition be mitigated in high-concentration enzymatic synthesis?

Substrate inhibition occurs at >500 g/L for 2-chloro-1-(3,4-difluorophenyl)ethanone. Strategies include:

- Fed-Batch Addition : Gradual substrate feeding maintains concentrations below inhibitory thresholds .

- Immobilized Enzymes : Encapsulating ADHs in alginate beads or covalent attachment to resins improves stability and reusability .

- Deep Eutectic Solvents (DES) : DES systems (e.g., choline chloride:glycerol) enhance enzyme activity and substrate solubility .

Q. What strategies improve enzyme stability and reusability?

- Whole-Cell Biocatalysis : Using Rhodococcus or E. coli expressing ADHs simplifies cofactor regeneration and protects enzymes from denaturation .

- Aromatic Residue Scanning : Introducing Tyr/Trp/Phe mutations at plasticity sites (e.g., LkADH-S96Y) enhances thermostability and solvent tolerance .

- Flow Chemistry : Continuous flow systems reduce reaction time and enable enzyme recycling (e.g., lipase reuse in cyclopropanation) .

Q. How to resolve contradictions in catalytic efficiency across studies?

Discrepancies arise from enzyme sources, mutations, or reaction conditions. For example:

- KR-01 vs. LkADH : KR-01 (KRED) achieves 145.8 mmol/L/h space-time yield at 500 g/L , while engineered LkADH handles 600 g/L with 17.2-fold higher efficiency .

- Solvent Effects : DES improves activity in Bacillus subtilis systems but may inhibit other enzymes .

- Comparative Analysis : Use standardized metrics (e.g., turnover number, ee%) to benchmark enzymes under identical conditions .

Q. What downstream applications exist for this compound?

- Ticagrelor Synthesis : The (S)-enantiomer is a direct intermediate . The (R)-form may serve in alternative pathways, such as cyclopropanation via engineered hemoglobin (e.g., Y25L/T45A/Q49A mutant) to form (1R,2R)-cyclopropane esters .

- Chiral Building Block : Used in asymmetric synthesis of β-blockers or antiviral agents via Mitsunobu or Sharpless epoxidation .

Key Recommendations

- For (R)-enantiomer synthesis, prioritize ADH engineering over KREDs due to inherent S-selectivity in most wild-type KREDs .

- Validate synthetic routes with orthogonal analytical methods to ensure reproducibility .

- Explore hybrid chemoenzymatic approaches to streamline multi-step processes (e.g., cyclopropanation post-reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.